molecular formula C15H20ClNO3 B11938168 3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride CAS No. 1346599-16-3

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride

Cat. No.: B11938168
CAS No.: 1346599-16-3
M. Wt: 305.82 g/mol
InChI Key: ATCKCJHEOJFKJW-SOLWPGNYSA-N
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Description

3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride is a synthetic compound that belongs to the class of substituted phenones. This compound is characterized by the presence of a methylenedioxy group attached to the phenyl ring and a pyrrolidinyl group attached to the butyrophenone backbone. The “d8” designation indicates that this compound is deuterated, meaning it contains deuterium atoms instead of hydrogen atoms, which can be useful in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride typically involves several steps:

    Formation of the Methylenedioxy Group: This step involves the reaction of a phenol derivative with methylene chloride in the presence of a base to form the methylenedioxy group.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the butyrophenone backbone.

    Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods such as catalytic exchange or the use of deuterated reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylenedioxy and pyrrolidinyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry due to its deuterated nature.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride involves its interaction with specific molecular targets and pathways. The methylenedioxy group may interact with enzymes or receptors, while the pyrrolidinyl group may influence the compound’s binding affinity and selectivity. The deuterated nature of the compound can also affect its metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone: The non-deuterated version of the compound.

    3’,4’-(Methylenedioxy)phenyl-2-propanone: A related compound with a similar methylenedioxy group.

    2-(1-Pyrrolidinyl)butyrophenone: A compound with a similar pyrrolidinyl group but lacking the methylenedioxy group.

Uniqueness

The uniqueness of 3’,4’-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride lies in its deuterated nature, which can provide advantages in scientific research, such as improved stability and distinct spectroscopic properties.

Properties

CAS No.

1346599-16-3

Molecular Formula

C15H20ClNO3

Molecular Weight

305.82 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride

InChI

InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2;

InChI Key

ATCKCJHEOJFKJW-SOLWPGNYSA-N

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Origin of Product

United States

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